鉄-57

概要

説明

Iron is an essential element for life and is found in many foods, including meats, fish, and grains. It is a component of hemoglobin, the protein that carries oxygen in the blood. Iron also plays a role in many other cellular processes such as energy production and DNA synthesis. Iron is an element with an atomic number of 26 and an atomic mass of 56. It is a transition metal and is found in the fourth period of the periodic table. Iron has two naturally occurring isotopes, iron-56 (56Fe) and iron-57 (57Fe).

科学的研究の応用

メスのバウアー分光法

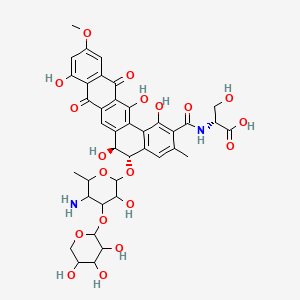

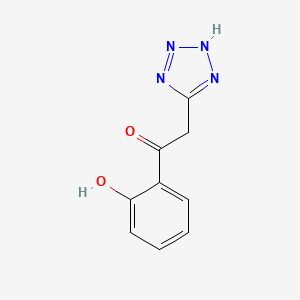

鉄-57は、ガンマ線の共鳴吸収を研究するために用いられる技術であるメスのバウアー分光法で広く使用されています {svg_1}. この方法は、鉄を含む化合物や材料の特性を調査するのに特に役立ちます {svg_2}.

ケイ酸塩ガラスの特性評価

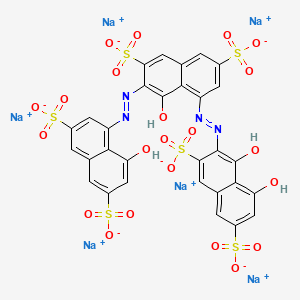

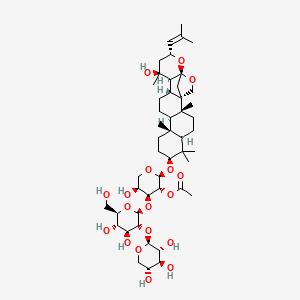

This compoundは、高温で焼却された低レベルの放射性廃棄物製品に使用されるケイ酸塩ガラスの特性評価に用いられてきました {svg_3} {svg_4}. This compoundメスのバウアー分光法は、これらのガラスの構造を調査するために使用されました {svg_5} {svg_6}.

鉄合金の調査

This compoundは、鉄合金における超微細磁場分布を研究するために使用されてきました {svg_7}. このアプリケーションは、これらの合金の特性と挙動に関する貴重な洞察を提供します {svg_8}.

放射性廃棄物製品の研究

This compoundは、放射性廃棄物製品の研究に応用されてきました {svg_9}. This compoundのメスのバウアー分光法は、これらの廃棄物製品の構造と組成に関する貴重な情報を提供します {svg_10}.

鉄(II)と鉄(III)ガラスの調査

This compoundは、鉄(II)と鉄(III)のガラスの特性を調査するために使用されてきました {svg_11} {svg_12}. This compoundのメスのバウアー分光法は、これらのガラスの構造と組成に関する洞察を提供します {svg_13} {svg_14}.

結晶化プロセスの研究

This compoundは、特定の材料における結晶化プロセスを研究するために使用されてきました {svg_15}. This compoundのメスのバウアー分光法は、組成と急冷モードが結晶化プロセスに与える影響に関する貴重な情報を提供します {svg_16}.

作用機序

Target of Action

Iron-57, also known as 57Fe, is a stable isotope of iron . The primary target of Iron-57, like other iron isotopes, is the erythrocyte or red blood cell . Iron is crucial for the formation of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Mode of Action

Iron-57, as an iron isotope, replaces iron found in hemoglobin, myoglobin, and other enzymes, allowing the transportation of oxygen via hemoglobin . It is essential for many cellular processes, including DNA synthesis, mitochondrial homeostasis, and cell proliferation . Unlike conventional drugs, no drug-receptor interaction takes place .

Biochemical Pathways

Iron metabolism is a complex process involving various biochemical pathways. Iron is required for the synthesis of DNA and the functioning of mitochondria, among other cellular processes . Iron also plays a role in the process of erythropoiesis, the formation of new erythrocytes . Moreover, iron metabolism is crucial for the survival of cancer stem cells .

Pharmacokinetics

The pharmacokinetics of iron, including Iron-57, is unique. Iron is absorbed in the duodenum and upper jejunum. In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20% to 30% in individuals with inadequate iron stores . Iron can be excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of Iron-57’s action is the prevention and treatment of iron deficiency anemia . By replacing iron in hemoglobin, Iron-57 helps ensure the efficient transportation of oxygen to the body’s tissues. This action helps prevent the symptoms of iron deficiency anemia, which can include fatigue, weakness, and shortness of breath .

Action Environment

The action of Iron-57, like other iron isotopes, can be influenced by various environmental factors. For instance, high oral iron doses or rapid release of iron from intravenous iron preparations can saturate the iron transport system, resulting in oxidative stress with adverse clinical and subclinical consequences . Furthermore, the effectiveness of Iron-57 can be influenced by factors such as the individual’s diet, overall health status, and the presence of certain medical conditions .

将来の方向性

Iron isotopes, including Iron-57, have been actively measured since 1999 and have been used to track a wide range of both high- and low-temperature geochemical, as well as cosmochemical processes . The isotopic signature of Fe is particularly sensitive to redox effects, including certain biological reactions such as bacterial dissimilatory iron reduction (DIR) . This work has been driven by advances in mass spectrometry technology . Future research may continue to explore the use of iron isotopes in various fields, including environmental science, geology, and astrobiology .

生化学分析

Biochemical Properties

Iron, isotope of mass 57, plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, iron is a key component of hemoglobin and myoglobin, which are essential for oxygen transport and storage in the body. Additionally, iron, isotope of mass 57, is involved in the function of cytochromes, which are proteins that play a vital role in the electron transport chain and cellular respiration. The interactions between iron, isotope of mass 57, and these biomolecules are primarily based on its ability to undergo redox reactions, facilitating electron transfer processes .

Cellular Effects

Iron, isotope of mass 57, influences various cellular processes and functions. It is essential for cell proliferation and differentiation, particularly in rapidly dividing cells such as those in the bone marrow. Iron, isotope of mass 57, also affects cell signaling pathways, including those involved in iron homeostasis and oxidative stress responses. For example, it can modulate the expression of genes related to iron metabolism, such as ferritin and transferrin receptors, thereby influencing cellular iron uptake and storage .

Molecular Mechanism

The molecular mechanism of action of iron, isotope of mass 57, involves its binding interactions with biomolecules and its role in enzyme catalysis. Iron, isotope of mass 57, can act as a cofactor for various enzymes, including ribonucleotide reductase, which is essential for DNA synthesis. Additionally, it can participate in the Fenton reaction, generating reactive oxygen species that can cause oxidative damage to cellular components. These interactions highlight the dual role of iron, isotope of mass 57, in both supporting essential biochemical processes and contributing to cellular stress under certain conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of iron, isotope of mass 57, can change over time. Its stability and degradation are influenced by factors such as pH, temperature, and the presence of other ions. Long-term studies have shown that iron, isotope of mass 57, can accumulate in tissues, leading to potential toxic effects if not properly regulated. In vitro and in vivo studies have demonstrated that prolonged exposure to high levels of iron, isotope of mass 57, can disrupt cellular function and lead to oxidative stress .

Dosage Effects in Animal Models

The effects of iron, isotope of mass 57, vary with different dosages in animal models. At low doses, it is essential for normal physiological functions, including erythropoiesis and immune response. At high doses, iron, isotope of mass 57, can exhibit toxic effects, such as liver damage and impaired organ function. Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse outcomes. These findings underscore the importance of maintaining appropriate iron levels to avoid toxicity .

Metabolic Pathways

Iron, isotope of mass 57, is involved in several metabolic pathways, including those related to iron metabolism and energy production. It interacts with enzymes such as aconitase and succinate dehydrogenase, which are part of the citric acid cycle. Additionally, iron, isotope of mass 57, plays a role in the synthesis of heme, an essential component of hemoglobin and cytochromes. These interactions affect metabolic flux and the levels of various metabolites, highlighting the central role of iron in cellular metabolism .

Transport and Distribution

Within cells and tissues, iron, isotope of mass 57, is transported and distributed through specific transporters and binding proteins. Transferrin is a key protein that binds iron and facilitates its transport in the bloodstream. Once inside cells, iron, isotope of mass 57, is stored in ferritin or transported to mitochondria for heme synthesis. The localization and accumulation of iron, isotope of mass 57, are tightly regulated to prevent toxicity and ensure proper cellular function .

Subcellular Localization

The subcellular localization of iron, isotope of mass 57, is critical for its activity and function. It is primarily found in mitochondria, where it participates in the electron transport chain and ATP production. Additionally, iron, isotope of mass 57, can be localized in the nucleus, where it influences gene expression and DNA synthesis. Targeting signals and post-translational modifications help direct iron, isotope of mass 57, to specific cellular compartments, ensuring its proper distribution and function .

特性

IUPAC Name |

iron-57 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Fe/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEEYBQQBJWHFJM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[57Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933168 | |

| Record name | (~57~Fe)Iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.935392 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14762-69-7 | |

| Record name | Iron, isotope of mass 57 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~57~Fe)Iron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

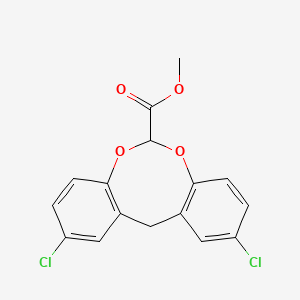

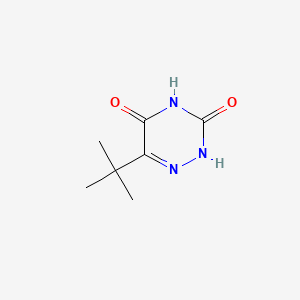

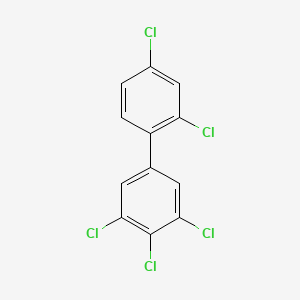

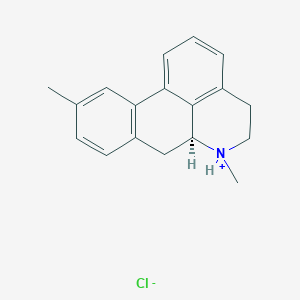

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q & A

Q1: What makes iron-57 particularly suitable for Mössbauer spectroscopy?

A: Iron-57 exhibits a phenomenon called the Mössbauer effect, where it can resonantly absorb and emit gamma rays without significant energy loss due to recoil. This property makes it an exceptional probe for investigating the electronic structure, magnetic properties, and local environments of iron-containing materials. []

Q2: How does iron-57 Mössbauer spectroscopy contribute to understanding magnetization dynamics?

A: It provides insights into magnetization dynamics on a significantly faster timescale compared to conventional methods like AC magnetometry. This capability is attributed to the short lifetime of the iron-57 excited state (10-8 to 10-9 seconds). Studies on linear iron(I) and iron(II) complexes have demonstrated the effectiveness of iron-57 Mössbauer spectroscopy in revealing Orbach relaxation processes and temperature-dependent magnetic relaxation mechanisms. []

Q3: What is the molecular formula and weight of iron-57?

A3: Iron-57, being an isotope of iron, doesn't have a distinct molecular formula. Its isotopic symbol is 57Fe, indicating 26 protons and 31 neutrons. Its atomic weight is approximately 56.9354 atomic mass units.

Q4: How does iron-57 Mössbauer spectroscopy help determine the oxidation state of iron in a sample?

A: The isomer shift (δ) obtained from iron-57 Mössbauer spectra is sensitive to the s-electron density at the iron nucleus. This density is influenced by the oxidation state of iron; for example, Fe(II) generally exhibits a larger positive isomer shift compared to Fe(III) due to greater shielding of the nucleus by d-electrons in the +2 oxidation state. []

Q5: What information can be obtained from the quadrupole splitting in an iron-57 Mössbauer spectrum?

A: Quadrupole splitting (ΔEQ) arises from the interaction between the electric quadrupole moment of the iron-57 nucleus and the electric field gradient (EFG) at the nucleus. It provides insights into the symmetry and electronic environment around the iron atom, helping determine factors like coordination geometry, ligand field strength, and the presence of nearby defects. []

Q6: How does the cooling rate affect the magnetic structure of NdMn6−xFexSn6 compounds as studied by iron-57 Mössbauer spectroscopy?

A: Iron-57 and tin-119 Mössbauer spectra revealed that the spin reorientation in these compounds is highly sensitive to the cooling rate. Slowly cooled samples retain their high-temperature magnetic structure, while quenched samples exhibit spin reorientation at low temperatures. This sensitivity highlights the importance of controlled thermal treatments in materials processing and characterization. []

Q7: How is iron-57 Mössbauer spectroscopy applied in the study of corrosion?

A: Iron-57 Mössbauer spectroscopy is a valuable tool in corrosion science. It allows for the identification and quantification of various iron oxides and oxyhydroxides, which are common corrosion products. This information helps determine the corrosion mechanism, the nature of the corrosive environment, and the effectiveness of corrosion inhibitors. []

Q8: What are the applications of iron-57 Mössbauer spectroscopy in catalysis research?

A: This technique is widely employed to characterize catalysts, providing information about the oxidation state, coordination environment, and interactions between the active metal sites and the support material. This knowledge is crucial for understanding catalytic mechanisms, optimizing catalyst performance, and designing new catalytic materials. []

Q9: How can iron-57 Mössbauer spectroscopy be used to study biological systems?

A: It provides valuable information about the iron-containing active sites in proteins like hemoglobin, myoglobin, and cytochromes. By analyzing the isomer shift and quadrupole splitting, researchers can deduce the spin state, coordination geometry, and nature of the ligands surrounding the iron center, contributing to a deeper understanding of these biomolecules' structure and function. [] []

Q10: How is computational chemistry used in conjunction with iron-57 Mössbauer spectroscopy?

A: Density functional theory (DFT) calculations are often coupled with iron-57 Mössbauer spectroscopy to gain deeper insights into electronic structure and bonding. DFT can predict Mössbauer parameters like isomer shift and quadrupole splitting, which can be directly compared to experimental data to validate structural models and understand the factors influencing hyperfine interactions. [] []

Q11: How is iron-57 Mössbauer spectroscopy used in studying nanomaterials?

A: It is a powerful tool for characterizing iron-containing nanomaterials. It provides information about the particle size, size distribution, magnetic properties, and surface effects, which are crucial for understanding the unique properties of nanomaterials and their potential applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)